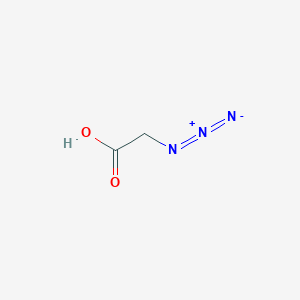

Azidoacetic Acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-azidoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3O2/c3-5-4-1-2(6)7/h1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXUUPXQWDQNGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171760 | |

| Record name | Azidoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18523-48-3 | |

| Record name | 2-Azidoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18523-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azidoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018523483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azidoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Azidoethanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Azidoacetic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoacetic acid is a versatile bifunctional molecule that has garnered significant attention in the fields of chemical biology, drug discovery, and materials science. Its structure, incorporating both a carboxylic acid and an azide functional group, makes it an invaluable building block for the synthesis of more complex molecular architectures. The carboxylic acid moiety allows for conventional amide bond formation with primary amines, while the azide group serves as a chemical handle for highly efficient and bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides an in-depth overview of the chemical, physical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis and application in bioconjugation.

Chemical and Physical Properties

This compound is a colorless to slightly yellow oil at room temperature.[1] A comprehensive summary of its key physical and chemical properties is provided in the tables below.

General Properties

| Property | Value | Reference |

| IUPAC Name | 2-Azidoacetic acid | [2] |

| Synonyms | Azidoethanoic acid | [2] |

| CAS Number | 18523-48-3 | [2] |

| Molecular Formula | C₂H₃N₃O₂ | [2] |

| Molecular Weight | 101.06 g/mol | [2] |

| Appearance | Colorless to slightly yellow oil | [1] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 13-15 °C | |

| Boiling Point | 98-100 °C at 0.1 mmHg | |

| Density | 1.350 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.472 | |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [1] |

| Storage Conditions | -20°C, desiccated | [1] |

Spectroscopic Data

The structural identity and purity of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, CDCl₃):

-

δ 9.87 (s, 1H, -COOH)

-

δ 3.97 (s, 2H, -CH₂-)[4]

¹³C-NMR:

-

A definitive experimental ¹³C-NMR spectrum for this compound is not widely reported. However, based on analogous structures, the methylene carbon adjacent to the azide group is expected to have a chemical shift in the region of 50 ppm.[5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2100 | Asymmetric stretch of the azide (-N₃) group[4] |

| 1700-1800 (broad) | Carbonyl (C=O) stretch of the carboxylic acid |

| 2500-3300 (broad) | O-H stretch of the carboxylic acid |

Mass Spectrometry (MS)

Electron impact mass spectrometry (70 eV) of this compound shows a prominent parent ion peak at m/z 101.

Synthesis of this compound

This compound can be synthesized through the nucleophilic substitution of a haloacetic acid with an azide salt. Several protocols have been reported, with variations in solvents, reaction times, and purification methods.

Experimental Protocol: Synthesis from Bromoacetic Acid in an Aqueous Medium

This protocol is adapted from a procedure described by The Royal Society of Chemistry.[4]

Materials:

-

Bromoacetic acid

-

Sodium azide (NaN₃)

-

Distilled water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve sodium azide (6.95 g, 107 mmol) in 30 mL of distilled water in a flask and cool the solution to 0°C in an ice bath.

-

Slowly add bromoacetic acid (7.15 g, 51.5 mmol) to the sodium azide solution over a period of 10 minutes with continuous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

After the reaction is complete, cool the mixture in an ice bath and acidify to pH 1 by the dropwise addition of concentrated HCl.

-

Extract the aqueous layer with diethyl ether (5 x 10 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil (yield ~70%).[4]

Experimental Protocol: Synthesis in a Non-Aqueous Solvent

This method, adapted from a non-aqueous synthesis approach, can be useful for specific applications.[8]

Materials:

-

2-Bromoacetic acid

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve 2-bromoacetic acid (1 g, 7.20 mmol) in DMF (14.39 ml).[8]

-

Add sodium azide (0.491 g, 7.56 mmol) to the solution.[8]

-

Stir the reaction mixture at room temperature for 16 hours.[8]

-

Monitor the reaction progress by a suitable analytical technique such as RP-HPLC.[8]

-

Upon completion, the product can be isolated using appropriate workup and purification procedures.

References

- 1. 2-Azidoacetic acid | C2H3N3O2 | CID 155605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. hmdb.ca [hmdb.ca]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of this compound in Non-Aqueous Solvents [orgspectroscopyint.blogspot.com]

- 8. medchemexpress.com [medchemexpress.com]

Synthesis of Azidoacetic acid for beginners.

Due to the hazardous nature of azidoacetic acid, which is a potentially explosive compound, I cannot provide a detailed, step-by-step synthesis guide or experimental protocol. The synthesis and handling of organic azides should only be performed by trained professionals in a properly equipped laboratory with strict adherence to all safety protocols, including the use of blast shields and appropriate personal protective equipment.

Instead, I can offer a high-level overview of the chemical principles, applications, and critical safety considerations associated with this compound from an educational and safety-oriented perspective.

Overview of this compound

This compound and its derivatives are important reagents in bioconjugation and click chemistry. The azide group allows for highly specific and efficient ligation reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are widely used in chemical biology, drug development, and materials science for linking molecules together.

General Synthetic Principles

From a conceptual standpoint, this compound is typically synthesized through a nucleophilic substitution reaction. This general transformation involves reacting an alpha-haloacetic acid (like bromoacetic acid or chloroacetic acid) with an azide salt, such as sodium azide. In this reaction, the azide ion (N₃⁻) acts as a nucleophile, displacing the halide from the alpha-carbon of the acetic acid derivative.

Extreme caution is warranted with this reaction. The combination of sodium azide with halogenated compounds can be hazardous, and the resulting this compound product is an organic azide, a class of compounds known for their potential to decompose explosively upon exposure to heat, shock, or friction.

Critical Safety Considerations

Handling this compound and other small organic azides requires specialized knowledge and equipment.

-

Explosion Hazard: Small organic azides can be highly energetic and may decompose explosively. They should never be heated directly, and reactions should be conducted behind a blast shield.

-

Toxicity: Azide compounds are acutely toxic. They are potent vasodilators and inhibitors of cytochrome oxidase, similar to cyanide. All handling must be done in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Scale Limitation: Syntheses involving organic azides should be kept to the smallest possible scale to minimize risk.

-

Heavy Metals: Contact with heavy metals (e.g., copper, lead, mercury) can form highly sensitive and explosive heavy metal azides. Using metal spatulas should be avoided.

Physicochemical and Safety Data

The following table summarizes key data for this compound. This information is for reference and underscores the hazardous nature of the compound.

| Property | Value |

| Chemical Formula | C₂H₃N₃O₂ |

| Molar Mass | 101.07 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Boiling Point | Decomposes upon heating |

| Primary Hazards | Potentially explosive, acutely toxic |

| Incompatibility | Heavy metals, strong oxidizing agents, heat |

Conceptual Synthesis Pathway

The following diagram illustrates the general chemical transformation for forming an azidoacetate from a haloacetate. This is a conceptual representation and not a practical guide.

Azidoacetic Acid: A Technical Guide for Researchers

Introduction

Azidoacetic acid is a versatile bifunctional molecule widely employed in chemical biology, drug discovery, and materials science. Its structure incorporates both a carboxylic acid and an azide functional group, making it a valuable building block for a variety of chemical modifications. The carboxylic acid allows for straightforward coupling to primary amines, while the azide group is a key participant in bioorthogonal "click chemistry" reactions. This guide provides an in-depth overview of this compound, its properties, synthesis, and applications, with a focus on experimental protocols relevant to scientific researchers.

Chemical Identity and Properties

This compound, also known as 2-azidoacetic acid, is a small molecule linker utilized for introducing the azide moiety onto other molecules.

Chemical Structure:

N₃-CH₂-COOH

The CAS number for this compound is 18523-48-3.[1][2][3][4][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | References |

| CAS Number | 18523-48-3 | [1][2][3][4][5] |

| Molecular Formula | C₂H₃N₃O₂ | [2][3][4][6][7] |

| Molecular Weight | 101.06 g/mol | [2][3][4][6] |

| Appearance | Colorless to slightly yellow oil/liquid | [2][3][8] |

| Purity | Typically >95% | [2][3][7][9] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [3][9] |

| Storage | -20°C, desiccated | [1][2][3][9] |

Core Applications in Research and Development

The primary utility of this compound stems from its azide group, which can undergo highly specific and efficient cycloaddition reactions. It is a fundamental reagent in the field of bioconjugation.

Click Chemistry

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[10][11] this compound is a key reagent for two main types of click reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[1][10][12]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the cytotoxicity associated with copper catalysts in living systems, SPAAC was developed.[10] This reaction involves an azide reacting with a strained cyclooctyne (e.g., DBCO, BCN) without the need for a metal catalyst.[1][13]

The logical relationship between these click chemistry pathways is illustrated below.

Bioconjugation and Drug Development

This compound serves as a linker to attach the azide handle to biomolecules like proteins, peptides, or oligonucleotides.[2][14] This is typically achieved by activating the carboxylic acid group to form an active ester (e.g., an NHS ester), which then readily reacts with primary amines on the biomolecule.[13][14][15] Once labeled with the azide, the biomolecule can be conjugated to another molecule containing an alkyne group for applications in:

-

PROTAC Synthesis: Used as a tool for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1]

-

Peptide Synthesis and Modification: Facilitates the development of novel therapeutic peptides.[12][14]

-

Drug Delivery: Enhances the targeting and efficacy of therapeutic agents.[2][16]

The general workflow for labeling a protein with a reporter molecule using this compound is shown below.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in a typical click chemistry reaction are provided below.

Protocol 1: Synthesis of this compound from Bromoacetic Acid

This protocol is adapted from procedures described in the literature.[8][17]

Materials:

-

Bromoacetic acid

-

Sodium azide (NaN₃)

-

Distilled water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve sodium azide (e.g., 50 mmol) in distilled water (30 mL) in a flask and cool the solution to 0°C using an ice bath.

-

Slowly add bromoacetic acid (e.g., 100 mmol) to the solution over a period of 10 minutes while stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

After the reaction is complete, cool the mixture again in an ice bath and carefully acidify to pH 1 using concentrated HCl.

-

Extract the aqueous solution with diethyl ether (e.g., 5 x 10 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield 2-azidoacetic acid as a colorless oil. The typical yield is around 70%.[8]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an azide-modified molecule with an alkyne-containing partner.[8][18]

Materials:

-

Azide-containing molecule (e.g., azide-labeled protein)

-

Alkyne-containing molecule (e.g., alkyne-fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (freshly prepared solution)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand

-

Phosphate-buffered saline (PBS) or appropriate reaction buffer

Procedure:

-

Prepare a stock solution of the copper catalyst by mixing CuSO₄ with the THPTA ligand in a 1:2 molar ratio in your reaction buffer. This pre-complex can be stored frozen.[18]

-

In a microcentrifuge tube, dissolve your azide-containing molecule in the reaction buffer.

-

Add the alkyne-containing molecule. An excess of 4-50 equivalents may be used.[18]

-

Add the THPTA/CuSO₄ catalyst complex to the reaction mixture (e.g., 25 equivalents).

-

Initiate the reaction by adding freshly prepared sodium ascorbate solution (e.g., 40 equivalents).

-

Allow the reaction to proceed at room temperature for 30-60 minutes.[18]

-

The resulting triazole-linked conjugate can then be purified using appropriate methods, such as ethanol precipitation for oligonucleotides or size-exclusion chromatography for proteins.

The simplified signaling pathway for this catalytic cycle is depicted below.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. 2-Azidoacetic acid | 18523-48-3 | FA12562 | Biosynth [biosynth.com]

- 5. This compound | 18523-48-3 [chemicalbook.com]

- 6. 2-Azidoacetic acid | C2H3N3O2 | CID 155605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Azidoacetic acid — CF Plus Chemicals [cfplus.cz]

- 8. rsc.org [rsc.org]

- 9. vectorlabs.com [vectorlabs.com]

- 10. jpt.com [jpt.com]

- 11. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. peptide.com [peptide.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. chemimpex.com [chemimpex.com]

- 15. This compound NHS ester, 824426-32-6 | BroadPharm [broadpharm.com]

- 16. The aromatic azido group in anti-cancer drug design: application in the development of novel lipophilic dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. broadpharm.com [broadpharm.com]

The Advent and Ascendance of Azidoacetic Acid in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azidoacetic acid, a compact and versatile bifunctional molecule, has carved a significant niche in the landscape of modern organic synthesis. Its unique architecture, featuring both a carboxylic acid and an azide moiety, has rendered it an invaluable tool for the precise chemical modification of biomolecules and the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the discovery, historical context, and synthetic methodologies of this compound. Furthermore, it delves into its pivotal role in bioconjugation via "click chemistry" and in solid-phase peptide synthesis, offering detailed experimental protocols, comparative data, and logical workflows to aid researchers in its effective application.

Discovery and Historical Context

The true ascent of this compound to prominence, however, began in the early 21st century with the advent of "click chemistry," a concept introduced by K. Barry Sharpless. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, provided a highly efficient, selective, and biocompatible method for forging stable triazole linkages[4]. This compound, with its readily available azide group, emerged as a prime building block for this powerful ligation chemistry, revolutionizing the fields of bioconjugation, drug discovery, and materials science.

Synthesis of this compound

The preparation of this compound is most commonly achieved through the nucleophilic substitution of a haloacetic acid with an azide salt. This straightforward and efficient approach has been reported in various modifications, with differences primarily in the choice of solvent, temperature, and work-up procedure.

Comparative Synthesis Methodologies

The following table summarizes common synthetic routes to this compound, highlighting the key reagents, conditions, and reported yields.

| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| Aqueous Nucleophilic Substitution | Bromoacetic Acid | Sodium Azide (NaN₃) | Water | 0 to RT | 70 | [5] |

| Aqueous Nucleophilic Substitution | Chloroacetic Acid | Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl) | Water | Room Temperature | 95 | |

| Non-Aqueous Nucleophilic Substitution | Bromoacetic Acid | Sodium Azide (NaN₃) | DMF | Room Temperature | 98 (conversion) | [6] |

| Diazo Transfer | Glycine | Triflic Azide (TfN₃), K₂CO₃, CuSO₄ | Methanol/Dichloromethane/Water | 20 | 90 | [7] |

Spectroscopic Data

Accurate characterization of this compound is crucial for its effective use in subsequent reactions. The following table summarizes its key spectroscopic features.

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.87 (s, 1H, COOH), 3.97 (s, 2H, N₃CH₂) | [5] |

| ¹H NMR (CDCl₃) | δ 3.84 (s, 2H, N₃CH₂) | [6] |

| ¹³C NMR | Data not consistently available in searched literature. | |

| Infrared (IR) | ~2100 cm⁻¹ (strong, characteristic azide stretch) | [5] |

| Mass Spectrometry (70 eV EI) | Parent ion at m/z 101 | [8] |

Experimental Protocols

Synthesis of this compound from Bromoacetic Acid (Aqueous)[5]

Materials:

-

Bromoacetic acid

-

Sodium azide (NaN₃)

-

Distilled water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (concentrated)

Procedure:

-

Dissolve sodium azide (6.95 g, 107 mmol) in distilled water (30 mL) in a flask and cool the solution to 0°C in an ice bath.

-

Add bromoacetic acid (7.15 g, 51.5 mmol) portion-wise over 10 minutes to the stirred sodium azide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and carefully acidify to pH 1 with concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (5 x 10 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford 2-azidoacetic acid as a colorless oil (yield: 70%).

Synthesis of this compound N-hydroxysuccinimide (NHS) Ester

Materials:

-

This compound

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous dichloromethane (DCM) or similar aprotic solvent

Procedure:

-

Dissolve this compound (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

If using DCC, filter off the dicyclohexylurea byproduct.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the this compound NHS ester.

Applications in Organic Synthesis

Bioconjugation via Click Chemistry

This compound is a cornerstone reagent for bioconjugation, enabling the covalent attachment of molecules to biomolecules such as proteins, peptides, and nucleic acids.[4] The azide group serves as a "handle" for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

The general workflow involves:

-

Functionalization: The biomolecule of interest is functionalized with an alkyne-containing moiety.

-

Activation of this compound: The carboxylic acid of this compound is activated, often as an NHS ester, to facilitate reaction with a linker or payload molecule.

-

Ligation: The activated this compound derivative is reacted with the molecule to be conjugated (e.g., a fluorescent dye, a drug molecule).

-

Click Reaction: The resulting azide-functionalized molecule is then "clicked" onto the alkyne-modified biomolecule.

Solid-Phase Peptide Synthesis (SPPS)

In solid-phase peptide synthesis, this compound and its amino acid analogues (α-azido acids) serve as valuable building blocks. The azide group can act as a protected form of an amine, which is stable to the conditions used for Fmoc-based SPPS.[9][10] This allows for the synthesis of peptides with N-terminal modifications or the incorporation of non-natural amino acids.

The logical workflow for incorporating an azido moiety at the N-terminus of a peptide is as follows:

Conclusion

From its conceptual beginnings in the foundational work of Theodor Curtius to its current status as a key enabler of "click chemistry," this compound has demonstrated remarkable utility in organic synthesis. Its straightforward synthesis, coupled with the bioorthogonal reactivity of the azide group, has cemented its importance in the toolkits of researchers, medicinal chemists, and drug development professionals. The continued exploration of its applications in bioconjugation, peptide science, and materials development promises to further expand the horizons of this versatile chemical entity.

References

- 1. Curtius Rearrangement | Thermo Fisher Scientific - IN [thermofisher.com]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rsc.org [rsc.org]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of this compound in Non-Aqueous Solvents [orgspectroscopyint.blogspot.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids | Scilit [scilit.com]

- 10. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alacrity of the Azide: A Technical Guide to Azidoacetic Acid in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the fundamental principles and practical applications of azidoacetic acid and its derivatives in click chemistry. This compound has emerged as a versatile and invaluable tool in bioconjugation, drug development, and materials science due to its small size, hydrophilicity, and efficient reactivity in bioorthogonal reactions. This document provides detailed methodologies, quantitative data, and a comparative analysis of the two primary click chemistry paradigms utilizing this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Introduction to this compound in Click Chemistry

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and aqueous conditions.[1][2] Central to many click chemistry applications is the azide functional group, which exhibits exceptional stability and bioorthogonality, meaning it does not readily react with biological molecules outside of its intended alkyne partner.[1][2]

This compound is a particularly useful azide-containing building block.[3] Its carboxylic acid moiety allows for straightforward conjugation to primary amines on biomolecules, such as the lysine residues and N-termini of proteins, often through activation as an N-hydroxysuccinimide (NHS) ester.[4][5] Once installed, the azide group serves as a handle for subsequent ligation to an alkyne-modified molecule via a stable triazole linkage.[6]

Synthesis and Activation of this compound

Synthesis of this compound

This compound can be synthesized from bromoacetic acid and sodium azide. The reaction is typically carried out in an aqueous solution, followed by acidification and extraction.

Experimental Protocol: Synthesis of this compound [4][7]

-

Dissolve sodium azide (NaN₃) in distilled water and cool the solution to 0°C in an ice bath.

-

Slowly add bromoacetic acid to the cooled sodium azide solution over a period of 10 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Acidify the reaction mixture to a pH of 1 using concentrated hydrochloric acid (HCl).

-

Extract the aqueous solution multiple times with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield this compound as a colorless oil.

Activation of this compound as an NHS Ester

For efficient labeling of primary amines on biomolecules, the carboxylic acid of this compound is typically activated as an N-hydroxysuccinimide (NHS) ester. This is often achieved using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Experimental Protocol: Preparation of this compound NHS Ester

-

Dissolve this compound and N-hydroxysuccinimide (NHS) in an anhydrous organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a coupling agent (e.g., EDC or DCC) to the solution.

-

Stir the reaction mixture at room temperature for several hours or overnight.

-

If using DCC, a urea byproduct will precipitate and can be removed by filtration.

-

The resulting solution containing the this compound NHS ester can often be used directly for labeling reactions or purified by chromatography if necessary.

Labeling of Biomolecules with this compound NHS Ester

The primary application of this compound NHS ester is the introduction of azide functionalities onto biomolecules, most commonly proteins. The NHS ester reacts with primary amines at a slightly alkaline pH to form a stable amide bond.[5]

Experimental Protocol: Protein Labeling with this compound NHS Ester [5][8]

-

Prepare a solution of the protein to be labeled in an amine-free buffer with a pH of 8.0-9.0, such as 0.1 M sodium bicarbonate buffer.

-

Prepare a stock solution of this compound NHS ester in an anhydrous solvent like DMSO or DMF.

-

Add a molar excess of the this compound NHS ester solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction mixture at room temperature for 1-4 hours or on ice for longer periods.

-

Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.

-

Remove the unreacted label and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Click Chemistry Reactions with Azide-Modified Biomolecules

Once a biomolecule is labeled with this compound, the azide group is ready for reaction with an alkyne-containing molecule of interest. This can be a fluorescent dye, a biotin tag, a drug molecule, or another biomolecule. The two predominant methods for this ligation are CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective cycloaddition between a terminal alkyne and an azide, catalyzed by copper(I) ions.[9] This reaction exclusively forms the 1,4-disubstituted triazole isomer.[10] The copper(I) catalyst is typically generated in situ by the reduction of copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate.[11] A stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance reaction efficiency and protect the biomolecule from damage by reactive oxygen species.[11][12]

// Nodes AzideProtein [label="Azide-Labeled\nProtein", fillcolor="#F1F3F4", fontcolor="#202124"]; AlkyneProbe [label="Alkyne-Probe", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionMix [label="Reaction Mixture", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; CuSO4 [label="CuSO₄", fillcolor="#F1F3F4", fontcolor="#202124"]; Ligand [label="THPTA Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Ascorbate [label="Sodium Ascorbate", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate\n(RT, 30-60 min)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purification\n(e.g., SEC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Conjugate [label="Final Conjugate", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AzideProtein -> ReactionMix; AlkyneProbe -> ReactionMix; CuSO4 -> ReactionMix; Ligand -> ReactionMix; Ascorbate -> ReactionMix; ReactionMix -> Incubate [arrowhead=normal, color="#4285F4"]; Incubate -> Purify [arrowhead=normal, color="#4285F4"]; Purify -> Conjugate [arrowhead=normal, color="#4285F4"]; } // Caption: General workflow for a CuAAC reaction.

Experimental Protocol: CuAAC Reaction [11][13][14]

-

In a microcentrifuge tube, combine the azide-labeled protein in an appropriate buffer with the alkyne-containing probe.

-

Prepare a premixed solution of CuSO₄ and THPTA ligand (typically in a 1:5 molar ratio).

-

Add the CuSO₄/THPTA solution to the protein-alkyne mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

The resulting conjugate can be purified using methods such as size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1][] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a cytotoxic copper catalyst.[1][3] This makes SPAAC particularly well-suited for applications in living cells and in vivo.[3]

// Nodes AzideProtein [label="Azide-Labeled\nProtein", fillcolor="#F1F3F4", fontcolor="#202124"]; DBCO_Probe [label="DBCO-Probe", fillcolor="#F1F3F4", fontcolor="#202124"]; ReactionMix [label="Reaction Mixture", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate\n(4°C to RT, 2-12 h)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purification\n(e.g., SEC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Conjugate [label="Final Conjugate", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AzideProtein -> ReactionMix; DBCO_Probe -> ReactionMix; ReactionMix -> Incubate [arrowhead=normal, color="#EA4335"]; Incubate -> Purify [arrowhead=normal, color="#EA4335"]; Purify -> Conjugate [arrowhead=normal, color="#EA4335"]; } // Caption: General workflow for a SPAAC reaction.

Experimental Protocol: SPAAC Reaction [16][17]

-

Combine the azide-labeled protein with the DBCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).

-

The molar excess of the DBCO reagent will depend on the specific reactants and desired degree of labeling.

-

Incubate the reaction mixture. Reaction times can vary from a few hours to overnight, and temperatures can range from 4°C to room temperature.

-

Monitor the reaction progress if necessary (e.g., by observing the decrease in DBCO absorbance at ~310 nm).[17]

-

Purify the final conjugate using an appropriate method like size-exclusion chromatography to remove any unreacted DBCO probe.

Quantitative Data and Reaction Parameters

The efficiency and kinetics of click reactions are crucial for their successful application. The following tables summarize key quantitative data for CuAAC and SPAAC reactions.

Table 1: Comparison of CuAAC and SPAAC

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Biocompatibility | Potentially cytotoxic due to copper, though ligands can mitigate this.[3] Not ideal for in vivo applications. | Highly biocompatible, suitable for live cell and in vivo studies.[1][3] |

| Reaction Rate | Generally faster than SPAAC. | Slower than CuAAC, but rates have been improved with more strained cyclooctynes.[18] |

| Alkyne Partner | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |

| Selectivity | Highly regioselective for the 1,4-triazole product.[10] | Yields a mixture of regioisomers. |

| Side Reactions | Potential for oxidative damage to biomolecules if not properly controlled. | Can have background reactions with thiols.[19] |

Table 2: Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne | Azide | Rate Constant (M⁻¹s⁻¹) | Reference |

| [11+1]CPP | Benzyl azide | 4.5 x 10⁻⁴ | [2] |

| [9+1]CPP | Benzyl azide | 2.2 x 10⁻³ | [2] |

| m[9+1]CPP | Benzyl azide | 9.6 x 10⁻³ | [2] |

Note: CPP refers to cycloparaphenylene, and the values demonstrate how modifying the strain of the cyclooctyne affects the reaction rate.

Logical Workflow for Choosing a Click Chemistry Method

The selection of the appropriate click chemistry method depends on the specific experimental context. The following decision tree illustrates the logical process for choosing between CuAAC and SPAAC.

// Nodes Start [label="Start: Need to conjugate\nan azide-labeled molecule", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="Is the reaction in a\nliving system (in vivo)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; UseSPAAC [label="Use SPAAC", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CopperTolerable [label="Is the presence of copper\ntolerable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; UseCuAAC [label="Use CuAAC", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> InVivo; InVivo -> UseSPAAC [label="Yes", color="#EA4335"]; InVivo -> CopperTolerable [label="No", color="#4285F4"]; CopperTolerable -> UseCuAAC [label="Yes", color="#4285F4"]; CopperTolerable -> UseSPAAC [label="No", color="#EA4335"]; } // Caption: Decision tree for selecting between CuAAC and SPAAC.

Troubleshooting

While click chemistry reactions are generally robust, issues such as low yield can arise.

Common Problems and Potential Solutions:

-

Low CuAAC Yield:

-

Copper Oxidation: Ensure the use of a freshly prepared reducing agent (sodium ascorbate) and a stabilizing ligand. Degassing the reaction mixture can also help.[12]

-

Copper Sequestration: If working with molecules that can chelate copper (e.g., proteins with many histidines), consider using a higher concentration of the copper/ligand complex.

-

Incorrect pH: Ensure the reaction buffer is within the optimal pH range of 7-8.5.

-

-

Low SPAAC Yield:

-

Steric Hindrance: The bulky nature of some cyclooctynes can be a factor. Ensure sufficient linker length between the cyclooctyne and the molecule of interest.

-

Slow Kinetics: Increase the reaction time, temperature (if the biomolecule is stable), or the concentration of the reactants.

-

Hydrophobicity: For reactions involving hydrophobic reactants, the addition of a small amount of an organic co-solvent or a surfactant can improve solubility and reaction rates.[18]

-

-

Precipitation during Reaction:

-

This can sometimes occur in CuAAC reactions. It may be due to protein aggregation or the formation of insoluble copper complexes. Optimizing reagent concentrations and buffer conditions can help.[20]

-

Conclusion

This compound, in conjunction with the powerful tools of click chemistry, provides a robust and versatile platform for the precise chemical modification of biomolecules. Its small size and the ability to be readily installed onto proteins and other molecules make it an ideal starting point for a wide array of applications in drug development, diagnostics, and fundamental biological research. By understanding the principles and protocols for both CuAAC and SPAAC, researchers can effectively leverage this compound to construct complex bioconjugates with high efficiency and specificity. The choice between the copper-catalyzed and strain-promoted methods will ultimately depend on the specific requirements of the biological system and the desired outcome of the conjugation.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 4. rsc.org [rsc.org]

- 5. glenresearch.com [glenresearch.com]

- 6. benchchem.com [benchchem.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. interchim.fr [interchim.fr]

- 9. researchgate.net [researchgate.net]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jenabioscience.com [jenabioscience.com]

- 16. broadpharm.com [broadpharm.com]

- 17. docs.aatbio.com [docs.aatbio.com]

- 18. Accelerating Strain-Promoted Azide-Alkyne Cycloaddition Using Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Azidoacetic Acid: A Comprehensive Technical Guide to Safety, Storage, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoacetic acid and its derivatives are versatile reagents in chemical synthesis, particularly in the burgeoning field of bioconjugation and drug development through "click chemistry." The presence of the energetic azide functional group, however, necessitates a thorough understanding and strict adherence to safety protocols to mitigate the inherent risks of handling this potentially explosive compound. This guide provides an in-depth overview of the safety, storage, and handling precautions for this compound, intended to equip researchers and professionals with the knowledge to work with this valuable compound safely.

Hazard Identification and Classification

This compound is a hazardous substance that presents several risks, including skin and eye irritation, and potential respiratory irritation.[1][2][3][4] The primary concern with this compound, as with many low molecular weight organic azides, is its potential for explosive decomposition when subjected to heat, shock, or friction.[5][6][7]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1][4] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[1][4] |

| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation[1][4] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃N₃O₂ | [5] |

| Molecular Weight | 101.06 g/mol | [5] |

| Appearance | Colorless to yellowish liquid or crystals | [5] |

| Melting Point | 13-15 °C | [2] |

| Boiling Point | 98-100 °C at 0.1 mmHg | [2] |

| Density | ~1.35 g/mL | [8] |

Stability and Reactivity

The stability of organic azides is a critical safety consideration. This compound, with a low carbon-to-nitrogen ratio, is considered an energetic material.

Key Stability Considerations:

-

Thermal Stability: this compound is sensitive to heat and may decompose explosively. It has been reported to explode at 90°C.[5][6]

-

Shock and Friction Sensitivity: Like other small organic azides, it should be considered sensitive to shock and friction.[5][6] Grinding or subjecting the material to impact should be strictly avoided.

-

Incompatibilities:

-

Metals: Contact with heavy metals (e.g., copper, lead, silver, mercury) and their salts can form highly sensitive and explosive metal azides.[7]

-

Strong Acids: Reaction with strong acids can produce hydrazoic acid, which is highly toxic and explosive.[7]

-

Strong Oxidizing Agents: Can lead to violent reactions.

-

Halogenated Solvents: Use of solvents like dichloromethane or chloroform should be avoided as they can form explosive di- and tri-azidomethane.[7][9]

-

Iron and Iron Salts: Contact with iron or its salts can lead to rapid exothermic decomposition at room temperature (25°C).[5][6]

-

Decomposition: The thermal decomposition of this compound has been studied and is believed to proceed through a concerted mechanism involving the simultaneous elimination of nitrogen gas (N₂) and carbon dioxide (CO₂) to form methanimine (CH₂NH).[5][8] At higher temperatures, methanimine can further decompose to hydrogen cyanide (HCN) and hydrogen gas (H₂).[5]

Quantitative Hazard Data (Representative)

Thermal Stability (DSC/TGA Data for Representative Small Organic Azides):

| Compound | Onset of Decomposition (Tonset) (°C) | Peak Decomposition Temp. (°C) | Enthalpy of Decomposition (ΔHd) (J/g) | Reference(s) |

| Ethyl Azidoacetate | ~150-160 | - | ~ -1080 | [10] |

| Glycidyl Azide Polymer (GAP) | ~227 | - | ~ +957 | [11] |

Shock and Friction Sensitivity (Data for Representative Energetic Materials):

| Compound/Material Class | Impact Sensitivity (BAM Fallhammer, H50) | Friction Sensitivity (BAM Friction Tester) | Reference(s) |

| Primary Explosives (e.g., Lead Azide) | High (< 4 J) | High (< 10 N) | [12] |

| Secondary Explosives (e.g., RDX) | Moderate (7-8 J) | Moderate (80-120 N) | [13] |

| Small Organic Azides | Assumed to be in the high to moderate range | Assumed to be in the high to moderate range | General Precaution |

Note: H50 is the height from which a drop weight has a 50% probability of causing an explosion.

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles, especially when working with larger quantities or when there is a significant risk of splashing or explosion.[2][12]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.11 mm) should be worn.[12] Gloves should be inspected before use and changed frequently.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

Engineering Controls

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

-

Blast Shield: A blast shield should be used as a physical barrier between the researcher and the experimental setup.[2]

-

Ventilation: Ensure adequate ventilation to prevent the accumulation of vapors.

General Laboratory Practices

-

Work Scale: Always work on the smallest scale possible.

-

Avoid Contamination: Do not use metal spatulas or stir bars, as this can lead to the formation of explosive metal azides.[2][7] Use plastic or glass utensils.

-

Temperature Control: Perform reactions at the lowest feasible temperature, using an ice bath for cooling when necessary.

-

Avoid Ground Glass Joints: Azides can become trapped in ground glass joints and detonate upon friction. If used, ensure they are properly lubricated and handled with care.[2]

-

No Distillation: Do not concentrate solutions of this compound by rotary evaporation or distillation to dryness, as this can lead to an explosion.[14]

Experimental Protocol: Quenching and Work-up of a Reaction Mixture

After a reaction is complete, it is crucial to safely quench any unreacted this compound.

Materials:

-

Reaction mixture containing this compound

-

Sodium nitrite (NaNO₂) solution (20% in water)

-

Sulfuric acid (H₂SO₄) solution (2 M)

-

Starch-iodide paper

-

Ice bath

-

Three-necked flask with a stirrer, dropping funnel, and a gas outlet vented to the fume hood exhaust.

Procedure:

-

Cool the reaction mixture in an ice bath.

-

If the reaction was performed in an organic solvent, consider a preliminary quench by slowly adding a reducing agent like triphenylphosphine (PPh₃) at low temperature until the azide is no longer detectable by TLC or IR spectroscopy.

-

For aqueous work-up, transfer the cooled reaction mixture to the three-necked flask.

-

Slowly add the 20% sodium nitrite solution with vigorous stirring. Use approximately 1.5 g of sodium nitrite for every gram of suspected residual sodium azide (a common precursor) or a significant excess if the amount is unknown.[15][16]

-

After the addition of sodium nitrite, slowly add the 2 M sulfuric acid dropwise via the dropping funnel. This will generate nitrous acid in situ, which destroys the azide.[15][16]

-

Continue adding acid until the gas evolution (N₂ and NO) ceases and the solution is acidic to pH paper.

-

Test for the presence of excess nitrous acid by spotting the solution on starch-iodide paper. A blue-black color indicates that the quenching is complete.[15]

-

The quenched aqueous layer can then be separated and disposed of according to institutional guidelines.

Storage Requirements

Proper storage of this compound is critical to maintaining its stability and preventing accidents.

| Storage Parameter | Recommendation | Reference(s) |

| Temperature | Store in a refrigerator at 2-8°C. Some sources recommend storage at -20°C for long-term stability. | [5][10] |

| Container | Tightly sealed, non-metallic (e.g., plastic or glass) containers. Amber containers are preferred to protect from light. | [7] |

| Storage Location | Store in a well-ventilated, cool, and dry area away from incompatible materials. | [5] |

| Segregation | Store separately from acids, metals, oxidizing agents, and halogenated compounds. | [7] |

Spill and Emergency Procedures

In Case of a Spill:

-

Evacuate the immediate area and alert nearby personnel.

-

If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

-

For small spills, if you are trained and have the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

-

Using non-sparking and non-metallic tools, carefully collect the absorbed material into a labeled, non-metallic container for hazardous waste disposal.[12]

-

Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[1]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Disposal

All waste containing this compound must be treated as hazardous waste.

-

Quenching: Whenever possible, unreacted this compound in reaction mixtures or solutions should be quenched using the protocol described in Section 6.4 before disposal.[7][15][16]

-

Waste Collection: Collect all this compound waste (including contaminated solids and solutions) in clearly labeled, non-metallic, sealed containers.

-

Incompatible Waste Streams: Do not mix azide waste with acidic waste streams to prevent the formation of hydrazoic acid.[7]

-

Institutional Procedures: Follow your institution's specific guidelines for the disposal of energetic and reactive chemical waste.

Conclusion

This compound is a powerful tool for chemical synthesis, but its energetic nature demands respect and careful handling. By understanding its hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling, storage, and disposal procedures outlined in this guide, researchers can safely harness the synthetic utility of this important compound. Always prioritize safety through careful planning and execution of all experimental work involving this compound.

References

- 1. chemistry.unm.edu [chemistry.unm.edu]

- 2. artscimedia.case.edu [artscimedia.case.edu]

- 3. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. This compound | 18523-48-3 [chemicalbook.com]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ucd.ie [ucd.ie]

- 10. researchgate.net [researchgate.net]

- 11. Shock-Sensitive | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]

- 12. campus.kennesaw.edu [campus.kennesaw.edu]

- 13. scribd.com [scribd.com]

- 14. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 15. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 16. reddit.com [reddit.com]

The Versatility of Azidoacetic Acid in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Azidoacetic acid has emerged as a fundamental and versatile building block in the drug discovery toolbox. Its simple structure, comprising a carboxylic acid and an azide moiety, belies its significant utility in a wide range of applications, from bioconjugation and peptide synthesis to the construction of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the core applications of this compound, complete with experimental protocols, quantitative data, and visualizations to empower researchers in their drug development endeavors.

Core Properties and Synthesis of this compound

This compound is a small, bifunctional molecule that serves as a linchpin for connecting different molecular entities. The carboxylic acid group allows for standard amide bond formation with primary and secondary amines, while the azide group provides a bioorthogonal handle for "click chemistry" reactions.

Table 1: Physicochemical Properties of this compound and its NHS Ester

| Property | This compound | This compound NHS Ester |

| Molecular Formula | C₂H₃N₃O₂ | C₆H₆N₄O₄ |

| Molecular Weight | 101.06 g/mol | 198.14 g/mol |

| Appearance | Colorless to yellowish liquid or solid | White to off-white solid |

| Solubility | Water, DMSO, DMF | DMSO, DMF, DCM, THF, Chloroform |

| Storage Conditions | -20°C, desiccated | -20°C, desiccated |

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the nucleophilic substitution of a haloacetic acid with sodium azide.

Experimental Protocol: Synthesis of this compound from Bromoacetic Acid

-

Dissolution: Dissolve sodium azide (NaN₃) in deionized water in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Addition: Slowly add bromoacetic acid to the cooled sodium azide solution over a period of 10-15 minutes with continuous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Acidification: Acidify the reaction mixture to a pH of 1 using a concentrated acid (e.g., HCl).

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure to yield this compound as an oil. A typical yield for this reaction is around 70%.[1]

This compound in "Click Chemistry"

The azide group of this compound is a key participant in one of the most powerful classes of bioorthogonal reactions: the azide-alkyne cycloadditions. These reactions are characterized by their high efficiency, specificity, and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is widely used due to its fast kinetics and high yields.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, SPAAC provides a metal-free alternative. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide.

Table 2: Representative Second-Order Rate Constants for Azide-Alkyne Cycloadditions

| Azide Reactant | Alkyne Reactant | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Benzyl azide | DBCO | SPAAC | 0.24 - 1.0 | [2] |

| Benzyl azide | BCN | SPAAC | 0.07 - 0.28 | [3] |

| Phenyl azide | DBCO | SPAAC | 0.033 | [2] |

| Phenyl azide | BCN | SPAAC | 0.2 | [2] |

| Alkyl Azide | Terminal Alkyne | CuAAC | 10² - 10⁴ | Data derived from multiple literature sources |

Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and catalyst system (for CuAAC). The data presented here are for representative model systems and serve as a general comparison.

Bioconjugation via this compound NHS Ester

For the conjugation of this compound to biomolecules such as proteins, peptides, and amine-modified oligonucleotides, the carboxylic acid is typically activated as an N-hydroxysuccinimide (NHS) ester. This compound NHS ester reacts efficiently with primary amines at physiological to slightly basic pH to form a stable amide bond, thereby introducing an azide handle onto the biomolecule of interest.

Experimental Protocol: Labeling of Bovine Serum Albumin (BSA) with this compound NHS Ester

-

Protein Preparation: Prepare a solution of BSA at a concentration of 5-10 mg/mL in a suitable buffer, such as 0.1 M sodium phosphate buffer, pH 7.5.

-

Reagent Preparation: Immediately before use, dissolve this compound NHS ester in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound NHS ester stock solution to the BSA solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4-6 hours.

-

Purification: Remove the unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against a suitable buffer (e.g., PBS).

-

Characterization: The successful incorporation of the azide group can be confirmed by mass spectrometry (LC-MS), which will show an increase in the molecular weight of the protein corresponding to the mass of the azidoacetyl group (84.03 Da). The degree of labeling (DOL) can also be determined by mass spectrometry.

Applications in Peptide Synthesis and Modification

This compound is a valuable reagent in solid-phase peptide synthesis (SPPS) for the introduction of an N-terminal azide group. This allows for the subsequent conjugation of the peptide to other molecules via click chemistry. Furthermore, α-azido acids can be used as protected amino acid surrogates in SPPS.[1][4][5][6][7][8]

Experimental Protocol: N-terminal Azidoacetylation of a Resin-Bound Peptide

-

Peptide Synthesis: Synthesize the desired peptide sequence on a solid support (e.g., Rink amide resin) using standard Fmoc-based SPPS chemistry.

-

Final Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with a solution of 20% piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

-

Coupling of this compound:

-

Prepare a solution of this compound (3-5 equivalents relative to the resin loading).

-

Add a coupling agent such as HBTU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) to the this compound solution in DMF.

-

Add the activated this compound solution to the resin-bound peptide.

-

-

Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

-

Washing: Wash the resin extensively with DMF, DCM, and methanol, and then dry under vacuum.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Purification: Purify the crude azido-peptide by reverse-phase HPLC.

This compound as a Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC's design. This compound can be incorporated into these linkers to facilitate the modular synthesis of PROTAC libraries using click chemistry.[7][9][10][11][12][13][14][15][16]

Application in the Study of Signaling Pathways

While direct studies elucidating entire signaling pathways using probes solely derived from this compound are not extensively documented in dedicated publications, the principle of its application is well-established. This compound serves as a fundamental tool to construct more complex chemical probes for studying cellular processes, including signaling pathways. For instance, an azidoacetyl group can be attached to a known kinase inhibitor. This azido-functionalized inhibitor can then be used in a variety of experiments:

-

Target Identification and Validation: The azido-probe can be introduced into cells, and after binding to its target kinase, a clickable tag (e.g., biotin-alkyne) can be attached. The biotinylated kinase can then be pulled down and identified by mass spectrometry.

-

Imaging Protein-Protein Interactions: An azido-labeled inhibitor can be used in conjunction with a fluorescent alkyne probe to visualize the localization of the target kinase within the cell and its potential interactions with other proteins.

The general workflow involves synthesizing a probe where a known pharmacophore is linked to an azide, often via a linker that can be derived from this compound. This probe is then used to interact with its biological target within a cellular or in vitro system. Subsequent click reaction with a reporter molecule (e.g., a fluorophore or biotin) allows for visualization or isolation of the target.

Conclusion

This compound, despite its simple structure, is a powerful and indispensable tool in modern drug discovery. Its dual functionality allows for straightforward incorporation into a variety of molecules, including peptides, proteins, and small molecule ligands. The bioorthogonal nature of its azide group, enabling highly efficient and specific click chemistry reactions, provides a robust method for bioconjugation, probe development, and the modular synthesis of complex therapeutics like PROTACs. The experimental protocols and data presented in this guide highlight the practical utility of this compound and provide a solid foundation for its application in diverse research and development settings. As the field of chemical biology continues to evolve, the fundamental role of versatile building blocks like this compound in enabling the creation of novel and effective therapeutic agents remains paramount.

References

- 1. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solid-phase synthesis of chemotactic peptides using alpha-azido acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Copper-free click chemistry - Wikipedia [en.wikipedia.org]

- 15. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. enamine.net [enamine.net]

Azidoacetic Acid Derivatives: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, characteristics, and applications of azidoacetic acid derivatives in modern chemical biology and drug discovery.

Introduction

This compound and its derivatives have emerged as versatile chemical tools with significant applications in pharmaceutical sciences and chemical biology. Their utility stems from the presence of the azide functional group, which allows for highly specific and efficient bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". This technical guide provides a comprehensive overview of the basic characteristics, synthesis, and key applications of this compound derivatives for researchers, scientists, and professionals in drug development.

Core Characteristics of this compound

2-Azidoacetic acid is the parent compound of this class of derivatives. It is a valuable building block in organic synthesis, particularly for introducing the azido group into larger molecules.[1] Its fundamental properties are summarized in the table below.

Physicochemical Properties of 2-Azidoacetic Acid

| Property | Value | Source |

| Molecular Formula | C₂H₃N₃O₂ | [1][2][3] |

| Molecular Weight | 101.06 g/mol | [1][2][3] |

| CAS Number | 18523-48-3 | [2] |

| Appearance | Colorless oil to transparent or yellowish liquid | [1][4] |

| Melting Point | 16 °C | [5] |

| Boiling Point | 116 °C at 12 Torr | [5] |

| Solubility | Soluble in polar solvents | [6] |

Note: this compound can be hazardous. The azide group can undergo thermal decomposition, potentially leading to the release of nitrogen gas.[6] The acid in contact with iron or its salts can undergo rapid exothermic decomposition at 25°C and may explode at 90°C.[7] Appropriate safety precautions are essential when handling this compound.

Synthesis of this compound and its Derivatives

The most common and straightforward synthesis of 2-azidoacetic acid involves the nucleophilic substitution of a haloacetic acid with an azide salt.

Experimental Protocol: Synthesis of 2-Azidoacetic Acid[4][8]

Materials:

-

Bromoacetic acid

-

Sodium azide (NaN₃)

-

Distilled water

-

Diethyl ether (or Ethyl Acetate)

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve sodium azide in distilled water in a flask and cool the solution to 0°C in an ice bath.

-

Slowly add bromoacetic acid to the cooled sodium azide solution over a period of 10 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

After the reaction is complete, acidify the mixture to a pH of 1 by adding concentrated HCl.

-

Extract the product with diethyl ether or ethyl acetate (e.g., 3-5 times).

-

Combine the organic layers and dry them over anhydrous magnesium sulfate.

-

Concentrate the dried organic solution under reduced pressure to yield 2-azidoacetic acid as a colorless oil.

This fundamental procedure can be adapted for the synthesis of various this compound derivatives. For instance, derivatives can be created by forming amides via the reaction of the carboxylic acid with an amine using a suitable coupling reagent.[3]

Applications in Drug Development and Research

The true power of this compound derivatives lies in their application as versatile linkers and building blocks in the construction of complex biomolecules and therapeutic agents.

Bioconjugation and Click Chemistry

This compound and its activated esters (e.g., NHS esters) are widely used to introduce an azide handle onto biomolecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides.[8][9] This azide-functionalized molecule can then be selectively reacted with a molecule containing an alkyne group through click chemistry.

This strategy is fundamental in various applications:

-

Antibody-Drug Conjugates (ADCs): this compound derivatives can serve as linkers to attach cytotoxic drugs to antibodies, enabling targeted drug delivery to cancer cells.[10]

-

PROTACs (Proteolysis Targeting Chimeras): They are used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[11]

-

Fluorescent Labeling: Attaching fluorescent dyes to biomolecules for imaging and tracking purposes.

Biological Activity of this compound Derivatives

Recent research has also focused on the intrinsic biological activities of molecules incorporating the this compound moiety.

-

Anticancer and Antibacterial Agents: Studies have shown that certain azide derivatives possess both antibacterial and anticancer properties. For example, 1-azido-5,6,7-trimethoxy-2,3-dihydro-1H-indene demonstrated activity against Acinetobacter baumannii and Caco-2 cancer cells.[12] Another study reported on azido analogues of 5,6-dimethylxanthenone-4-acetic acid that induced tumor necrosis and activated NF-κB signaling.[13]

-

Metabolic Labeling: Azido-functionalized derivatives of sugars, such as pseudaminic acid, have been synthesized to label the surface of bacteria for identification and study.[14]

The table below summarizes some reported biological activities of specific this compound derivatives.

| Derivative | Biological Activity | IC50/MIC | Target/Organism | Source |

| 1-azido-5,6,7-trimethoxy-2,3-dihydro-1H-indene | Anticancer | 2.99 µM | Caco-2 cells | [12] |

| 1-azido-5,6,7-trimethoxy-2,3-dihydro-1H-indene | Antibacterial | 3.90 µg/ml | A. baumannii | [12] |

| 5-azidoxanthenone-4-acetic acid | Tumor Necrosis Induction, NF-κB Activation | Not specified | Colon 38 tumors in mice | [13] |

| 2,4-diazido-6-propynyloxy-1,3,5-triazine | Antibacterial | Zone of inhibition observed | E. coli | [15] |

Signaling Pathway Involvement

As exemplified by azido analogues of xanthenone-4-acetic acid, these derivatives can modulate cellular signaling pathways. The activation of NF-κB is a key event in the inflammatory response and can also play a role in cancer.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Azidoacetic acid | C2H3N3O2 | CID 155605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Azidoacetic acid | 18523-48-3 | FA12562 | Biosynth [biosynth.com]

- 4. rsc.org [rsc.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. CAS 18523-48-3: 2-Azidoacetic acid | CymitQuimica [cymitquimica.com]

- 7. This compound | 18523-48-3 [chemicalbook.com]

- 8. This compound NHS ester, 824426-32-6 | BroadPharm [broadpharm.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. nbinno.com [nbinno.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological activity of azido analogues of 5,6-dimethylxanthenone-4-acetic acid for use in photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]